2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Description
2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S2 and its molecular weight is 424.49. The purity is usually 95%.
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Biological Activity
The compound 2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure
The molecular structure of the compound is characterized by the presence of:
- A thiazole moiety which is known for its diverse biological activities.
- An oxadiazole ring that contributes to its pharmacological profile.
- A methoxyphenyl group which may enhance lipophilicity and biological activity.
Anticancer Activity
Research has indicated that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance, a study reported that derivatives with similar scaffolds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects. The mechanism often involves the induction of apoptosis through mitochondrial pathways and inhibition of key survival proteins such as Bcl-2 .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A431 | 1.98 ± 1.22 | Apoptosis induction |
Compound B | Jurkat | 1.61 ± 1.92 | Bcl-2 inhibition |
Target Compound | Various | <10 | Mitochondrial pathway activation |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in preclinical models. Inflammation was measured using the carrageenan-induced paw edema model in rats, where treatment with the compound resulted in a significant reduction in edema compared to control groups. This suggests potential use in treating inflammatory conditions .
Antimicrobial Activity
The antimicrobial efficacy of related oxadiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. Studies employing disk diffusion methods revealed that these compounds exhibit a broad spectrum of activity, indicating their potential as new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with oxadiazole rings often inhibit enzymes involved in cancer cell proliferation.
- Interference with Cell Signaling : The thiazole moiety may disrupt signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis has been observed in various studies.
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to the target compound:
- Study on Thiazole Derivatives : A series of thiazole-based compounds were evaluated for their anticancer activity against breast cancer cell lines, showing promising results with significant tumor growth inhibition .
- Oxadiazole Antimicrobial Study : Research indicated that oxadiazole derivatives had superior antibacterial properties compared to traditional antibiotics, particularly against resistant strains .
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-26-15-9-5-8-14(10-15)18-23-24-20(27-18)29-12-17(25)22-19-21-16(11-28-19)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLGDUYQRSVGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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